molecular formula C10H7ClN2O2 B1398757 Methyl 2-chloroquinazoline-6-carboxylate CAS No. 1036755-96-0

Methyl 2-chloroquinazoline-6-carboxylate

Cat. No.: B1398757
CAS No.: 1036755-96-0
M. Wt: 222.63 g/mol
InChI Key: NURBZIINUBTMRI-UHFFFAOYSA-N
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Description

Methyl 2-chloroquinazoline-6-carboxylate is an organic compound belonging to the quinazoline family. It is characterized by a quinazoline ring structure, which is a six-membered aromatic ring fused with a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloroquinazoline-6-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl 2-oxo-1H-quinazoline-6-carboxylate with phosphorus oxychloride. The reaction is typically carried out in a round-bottom flask at elevated temperatures (around 100°C) for about an hour . The resulting mixture is then concentrated to obtain the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable and efficient methods, often utilizing metal-catalyzed reactions. For example, palladium-catalyzed one-pot, three-component tandem methods have been developed for the synthesis of quinazolines, which can be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloroquinazoline-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atom.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinazoline derivatives, while oxidation reactions can produce quinazoline N-oxides .

Scientific Research Applications

Methyl 2-chloroquinazoline-6-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chloroquinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Biological Activity

Methyl 2-chloroquinazoline-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, synthesis processes, and relevant research findings.

Chemical Structure and Properties

This compound features a quinazoline ring with a chlorine atom at the second position and a carboxylate group at the sixth position. Its molecular formula is C10H8ClN2O2C_10H_8ClN_2O_2 with a molecular weight of approximately 222.63 g/mol. The presence of the chloro group enhances its reactivity and potential for various biological interactions.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits potential antibacterial properties. It has been shown to inhibit the growth of various Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) against MRSA has been reported at low levels, suggesting strong antibacterial efficacy .

2. Anticancer Properties
The compound has also been evaluated for its anticancer activity. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, including HepG2 (liver cancer) and MDA-MB-468 (breast cancer). The IC50 values for these cell lines range from 3.2 µM to 20 µM, indicating significant cytotoxic effects compared to standard treatments .

3. Mechanism of Action
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific enzymes or receptors. For instance, it may act as an inhibitor of carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis . Furthermore, the compound's ability to destabilize microtubules suggests it might interfere with cellular division processes .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Chlorination : Introduction of the chlorine atom at the second position.
  • Carboxylation : Formation of the carboxylate group at the sixth position through carboxylic acid derivatives.
  • Esterification : Conversion of the carboxylic acid into an ester form using methanol.

These steps can be optimized using various reagents and conditions to enhance yield and purity .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antibacterial Study : A study reported that this compound showed an MIC value of 0.98 µg/mL against MRSA, indicating its potential as a novel antibacterial agent .
  • Cytotoxicity Assessment : In vitro assays demonstrated that compounds similar to this compound exhibited significant antiproliferative activities across various cancer cell lines, with IC50 values indicating effective doses for therapeutic applications .

Comparative Analysis

To provide a clearer understanding of its biological activity compared to related compounds, the following table summarizes key findings:

Compound NameAntibacterial Activity (MIC)Anticancer Activity (IC50)Notes
This compound0.98 µg/mL (MRSA)3.2 - 20 µMStrong antibacterial and anticancer effects
Methyl 4-chloroquinazoline-6-carboxylateNot specifiedNot specifiedSimilar structure but different activity
Methyl quinazoline-4-carboxylateNot specifiedHigher IC50 valuesLacks chlorination at position 2

Properties

IUPAC Name

methyl 2-chloroquinazoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-9(14)6-2-3-8-7(4-6)5-12-10(11)13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURBZIINUBTMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CN=C(N=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725530
Record name Methyl 2-chloroquinazoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036755-96-0
Record name Methyl 2-chloro-6-quinazolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036755-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloroquinazoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-chloroquinazoline-6-carboxylate
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